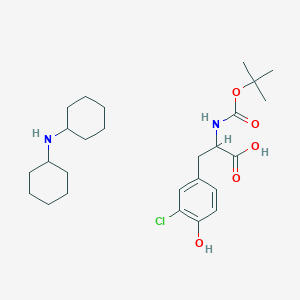

Boc-DL-Tyr(3-Cl)-OH.DCHA

Description

Properties

Molecular Formula |

C26H41ClN2O5 |

|---|---|

Molecular Weight |

497.1 g/mol |

IUPAC Name |

3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2 |

InChI Key |

CRXKGJXRIDLZPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Halogenation Reactions

The journey to Boc-DL-Tyr(3-Cl)-OH.DCHA begins with the synthesis of its core structure, 3-chloro-DL-tyrosine. This is typically achieved through the direct halogenation of DL-tyrosine. The chlorination of the tyrosine ring is an electrophilic aromatic substitution reaction. csic.es The phenolic hydroxyl group of tyrosine is an activating group, directing the incoming electrophile (a chlorine cation or its equivalent) to the ortho and para positions relative to the hydroxyl group. Since the para position is already occupied by the alanine (B10760859) side chain, chlorination occurs at one of the ortho positions, yielding 3-chlorotyrosine. rsc.orgresearchgate.net

Hypochlorous acid (HOCl) or reagents that generate it in situ are commonly employed for this purpose. researchgate.netacs.org The reaction of tyrosine with HOCl can lead to the formation of 3-chlorotyrosine and, with excess HOCl, can further produce 3,5-dichlorotyrosine. csic.esresearchgate.net Therefore, careful control of stoichiometry is crucial to selectively obtain the mono-chlorinated product. The reaction is typically carried out in an aqueous medium.

N-α-Protection Strategies: Implementation of the tert-Butoxycarbonyl (Boc) Group

With the 3-chloro-DL-tyrosine precursor in hand, the next critical step is the protection of the α-amino group. This is essential to prevent its participation in subsequent reactions, such as peptide bond formation, allowing for regioselective modifications. The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. cymitquimica.comwikipedia.orgtcichemicals.com

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). acs.orgacademie-sciences.fr The reaction is typically performed in a mixed solvent system, such as dioxane and water, in the presence of a base like triethylamine. acs.org The base serves to deprotonate the amino group, increasing its nucleophilicity to attack the carbonyl carbon of Boc₂O. The reaction proceeds smoothly at room temperature to yield N-α-Boc-3-chloro-DL-tyrosine. acs.org

| Parameter | Condition | Reference |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) | acs.org |

| Solvent | 1:1 p-dioxane:water | acs.org |

| Base | Triethylamine | acs.org |

| Temperature | 0 °C to room temperature | acs.org |

Phenolic Hydroxyl Protection Approaches

The phenolic hydroxyl group of tyrosine is acidic and can interfere with certain chemical transformations. thieme-connect.de While in some synthetic routes for this compound the phenolic hydroxyl may remain unprotected, in many applications, particularly in solid-phase peptide synthesis (SPPS), its protection is necessary to prevent side reactions. thieme-connect.deacs.org

| Protecting Group | Cleavage Condition | Reference |

| Benzyl (Bzl) | Hydrogenolysis, strong acid | thieme-connect.deacs.org |

| tert-Butyl (tBu) | Strong acid (e.g., TFA) | thieme-connect.depeptide.com |

| tert-Butyldiphenylsilyl (TBDPS) | Fluoride ion (e.g., TBAF) | acs.org |

| 2,4-dinitrophenyl (Dnp) | Thiolysis | nih.gov |

Formation of the Dicyclohexylamine (B1670486) (DCHA) Salt for Purification and Stability

N-protected amino acids are often isolated and stored as their dicyclohexylamine (DCHA) salts. bachem.com This is particularly advantageous when the free acid is an oil or difficult to crystallize, as the DCHA salt is typically a stable, crystalline solid that is easier to handle and purify. bachem.comatamanchemicals.com

The formation of this compound is achieved by reacting the free acid, N-α-Boc-3-chloro-DL-tyrosine, with dicyclohexylamine. vulcanchem.com This acid-base reaction results in the formation of the dicyclohexylammonium (B1228976) salt of the carboxylate. The salt can then be purified by recrystallization. Before use in subsequent reactions like peptide coupling, the free acid must be regenerated from the DCHA salt. This is typically done by suspending the salt in an organic solvent like ethyl acetate (B1210297) and treating it with an aqueous acid, such as a potassium bisulfate solution or phosphoric acid, to protonate the carboxylate and extract the free amino acid derivative into the organic layer. bachem.compeptide.com

Alternative Synthetic Routes and Their Comparative Analysis

While the direct chlorination of tyrosine followed by Boc protection is a common route, alternative strategies exist. One could envision a route where Boc-DL-tyrosine is synthesized first, followed by chlorination. However, the Boc group's sensitivity to strong electrophilic conditions required for halogenation could lead to side reactions or its premature cleavage.

Another approach could involve the use of a different halogenating agent. For instance, N-chlorosuccinimide (NCS) can also be used for the chlorination of aromatic rings. The choice of halogenating agent can influence the regioselectivity and yield of the reaction.

Chemical Transformations of this compound

The primary utility of this compound lies in its role as a building block for introducing a 3-chlorotyrosine residue into peptides. cymitquimica.com Before it can be used in peptide synthesis, the free carboxylic acid must be liberated from the DCHA salt as described previously. bachem.com

The key chemical transformations involving this compound are:

Deprotection of the Boc group: The Boc group is readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). wikipedia.org This exposes the free α-amino group, allowing it to participate in peptide bond formation.

Peptide Coupling: The free carboxylic acid of Boc-DL-Tyr(3-Cl)-OH is activated using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium-based reagents like HBTU. academie-sciences.fr The activated amino acid is then reacted with the free amino group of another amino acid or a growing peptide chain to form a new peptide bond. The presence of the chlorine atom on the tyrosine ring can influence the electronic properties and conformation of the resulting peptide.

Modification of the Phenolic Hydroxyl Group: If the phenolic hydroxyl group is unprotected, it can be a site for further modification. For example, it can be alkylated, acylated, or used in other cross-linking chemistries, providing a handle for introducing further functionality into the peptide.

Boc-Group Deprotection Mechanisms and Conditions in Research Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, especially for the α-amino group of amino acids in peptide synthesis. total-synthesis.comgenscript.com Its popularity stems from its stability under a variety of conditions and its facile removal under moderately acidic conditions, which provides orthogonality with other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). total-synthesis.com

The deprotection of the Boc group is an acid-catalyzed process. genscript.com Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed. genscript.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which initiates the fragmentation of the protecting group. This cleavage results in the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine, which is typically protonated as an ammonium (B1175870) salt (e.g., a TFA salt). total-synthesis.comgenscript.com

A potential side reaction during Boc deprotection is the alkylation of nucleophilic amino acid residues, such as methionine or tryptophan, by the liberated tert-butyl cation. total-synthesis.com To prevent these undesired modifications, "scavengers" are often added to the deprotection solution. These are nucleophilic species, like anisole, cresol, or dithioethane, that trap the reactive tert-butyl cation. total-synthesis.com

In the context of solid-phase peptide synthesis (SPPS), Boc deprotection is a critical repeated step. peptide.com A typical procedure involves treating the resin-bound peptide with a solution of 50% TFA in a solvent like dichloromethane (DCM). peptide.comchempep.com Following cleavage, the resulting TFA salt of the N-terminal amine must be neutralized to the free amine, usually with a tertiary base like diisopropylethylamine (DIEA), before the next amino acid can be coupled. peptide.com

Carboxyl Activation Methods for Amide Bond Formation

The formation of an amide (or peptide) bond between two amino acids requires the activation of the carboxylic acid group of one amino acid before its reaction with the amino group of another. researchgate.net This is necessary because the direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures, which can lead to racemization and other side reactions. The activation process converts the carboxyl group's hydroxyl into a better leaving group, making the carboxyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. uantwerpen.be

Several classes of reagents have been developed for this purpose:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. researchgate.netlibretexts.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the amine to form the amide bond, generating a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). To suppress side reactions and minimize racemization, additives such as N-hydroxybenzotriazole (HOBt) or its derivatives are often included. researchgate.net

Uronium/Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling reagents. peptide.comresearchgate.net They react with the carboxylic acid to form an activated ester in situ, which then rapidly reacts with the amine. These reagents are known for their high reactivity and are often used for difficult couplings. peptide.com

The general strategy for coupling Boc-DL-Tyr(3-Cl)-OH involves first liberating the free carboxylic acid from its DCHA salt (discussed in section 2.2.4) and then treating it with the chosen activating agent and the amine component. libretexts.org

Reactivity of the Aromatic Chlorine Substituent in Research Transformations

The chlorine atom attached to the aromatic ring of the tyrosine residue renders Boc-DL-Tyr(3-Cl)-OH an aryl halide. fiveable.me Aryl halides are important substrates in a variety of metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. fiveable.menih.gov

The reactivity of aryl halides in these reactions, such as the Suzuki-Miyaura, Heck, and Negishi couplings, is highly dependent on the identity of the halogen. iitk.ac.in The general trend for reactivity is I > Br > Cl > F. Aryl chlorides are significantly less reactive than the corresponding bromides and iodides, primarily due to the stronger carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle more difficult. iitk.ac.inlibretexts.org

However, significant advances in catalyst design have enabled the efficient use of aryl chlorides as coupling partners. libretexts.org Key developments include the use of:

Palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine). These ligands stabilize the palladium center and facilitate the oxidative addition into the C-Cl bond. libretexts.orgnih.gov

Nickel catalysts , which are often more effective than palladium for activating less reactive C-Cl bonds. nih.gov

Therefore, the 3-chloro substituent on the tyrosine ring can be used as a handle for further molecular elaboration. For instance, in a Suzuki-Miyaura reaction, it could be coupled with an organoboron reagent to introduce a new aryl or alkyl group at that position, creating complex biaryl structures. nih.govlibretexts.org

Stability and Reactivity of the DCHA Salt in Various Reaction Media

Amino acid derivatives are often supplied as dicyclohexylammonium (DCHA) salts. acs.org The formation of this salt occurs through a simple acid-base reaction between the carboxylic acid group of the amino acid and the basic amine, dicyclohexylamine. This formulation offers several practical advantages:

Enhanced Stability: The salt form is often more stable for long-term storage compared to the free acid.

Improved Handling: DCHA salts are typically free-flowing crystalline solids, which are easier to handle and weigh accurately than the often-oily or hygroscopic free acids. acs.org

Increased Solubility: The salt form can improve the solubility of the amino acid derivative in certain organic solvents. chemimpex.com

In a reaction medium, the DCHA salt exists in equilibrium with its constituent ions: the carboxylate anion and the dicyclohexylammonium cation. For the carboxylic acid to participate in an amide coupling reaction, it must be in its free, protonated form (-COOH). This is typically achieved by one of two methods:

Pre-reaction Neutralization: The DCHA salt is dissolved in a suitable solvent mixture (e.g., ethyl acetate and water), and the solution is acidified (e.g., with citric acid or dilute HCl). The free acid moves into the organic layer, which is then separated, dried, and used in the subsequent coupling reaction.

In Situ Neutralization: In some coupling protocols, the DCHA salt can be used directly. The acidic additives or the conditions of the reaction can be sufficient to liberate the free carboxylic acid in situ, allowing it to be activated and coupled without a separate workup step.

The stability of the salt is dependent on the pH of the medium. In acidic aqueous solutions or in the presence of stronger acids in an organic solvent, the salt will dissociate to provide the free carboxylic acid. In neutral or basic conditions, it remains as the stable salt.

Stereochemical Considerations in Synthesis and Application

Implications of DL-Stereochemistry in Synthetic Pathways

Boc-DL-Tyr(3-Cl)-OH.DCHA is supplied as a DL-racemic mixture, meaning it contains equal amounts of the D-enantiomer and the L-enantiomer. The presence of both stereoisomers has significant consequences for synthetic chemistry, particularly in the field of peptide synthesis.

When a racemic amino acid is used in a standard peptide coupling reaction without any chiral influence, the resulting peptide will also be a mixture of diastereomers. For instance, coupling Boc-DL-Tyr(3-Cl)-OH to a growing peptide chain that contains L-amino acids will result in two different peptide products: one incorporating the L-3-chlorotyrosine and another incorporating the D-3-chlorotyrosine. These diastereomers often possess different physical, chemical, and biological properties, which can complicate purification and analysis and lead to products with ambiguous or undesired biological profiles. In most biological systems, proteins are constructed exclusively from L-amino acids, and the presence of a D-amino acid can drastically alter the peptide's structure and function. nih.govsigmaaldrich.com

The use of a DL-mixture as a starting material necessitates a subsequent resolution step to separate the desired enantiomer or diastereomer, or the acceptance of a racemic final product, which is often unsuitable for pharmaceutical or biological applications. Therefore, synthetic strategies often prioritize the use of enantiomerically pure starting materials.

Stereoselective and Stereospecific Synthetic Methodologies for Related Enantiopure Derivatives

To overcome the challenges posed by racemic mixtures, chemists have developed various stereoselective and stereospecific methods to produce enantiopure amino acid derivatives. These strategies are crucial for obtaining the desired single-enantiomer version of 3-chlorotyrosine for specific applications.

Common approaches include:

Synthesis from a Chiral Precursor: The most straightforward method is to start with an enantiomerically pure starting material, such as L-tyrosine or D-tyrosine. The chlorination of the aromatic ring can be performed on the protected amino acid, preserving the original stereochemistry of the alpha-carbon. For example, electrophilic aromatic chlorination using reagents like sulfuryl chloride can be applied to N-protected L-tyrosine to yield the corresponding L-3-chlorotyrosine derivative. researchgate.net

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, an acylase enzyme could selectively deacylate the N-acyl group from the L-enantiomer of a DL-3-chlorotyrosine derivative, allowing the free L-amino acid to be separated from the unreacted N-acyl-D-amino acid.

Chiral Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization.

| Method | Description | Advantages | Considerations |

| Chiral Precursor Synthesis | Chemical modification (e.g., chlorination) of an existing enantiopure amino acid like L-tyrosine. | High stereochemical purity is often maintained. | Availability of the starting chiral precursor; potential for racemization under harsh reaction conditions. |

| Stereoselective Synthesis | Asymmetric synthesis that creates the desired stereocenter during the reaction sequence. | High enantiomeric excess can be achieved. | Often requires specialized chiral catalysts or auxiliaries and complex reaction setups. nii.ac.jprsc.org |

| Enzymatic Resolution | Use of enzymes to selectively modify one enantiomer in a racemic mixture, allowing for separation. | High selectivity and mild reaction conditions. | Enzyme availability and stability; requires optimization of pH, temperature, and substrate concentration. |

| Diastereomeric Salt Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on physical properties (e.g., crystallization). | A well-established and scalable technique. | Finding a suitable and cost-effective resolving agent can be challenging; yields can be limited. |

Racemization Studies During Chemical Transformations and Coupling Reactions

Maintaining the stereochemical integrity of an amino acid is paramount during peptide synthesis. Racemization, the conversion of an enantiopure starting material into a mixture of enantiomers, is a significant side reaction that can occur during the activation and coupling steps of peptide synthesis. peptide.comacs.org

The primary mechanism for racemization of N-protected amino acids like Boc-Tyr(3-Cl)-OH involves the formation of a planar 5(4H)-oxazolinone (also known as an azlactone) intermediate. bachem.com The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with an amine nucleophile can occur from either side of the planar intermediate, resulting in a mixture of D and L products.

Several factors are known to influence the extent of racemization:

Protecting Group: Urethane-based protecting groups, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), are known to significantly suppress racemization compared to acyl-type protecting groups because the oxygen atom of the urethane group is less nucleophilic, making oxazolinone formation less favorable. bachem.com

Activation Method: The choice of coupling reagent and additives is critical. Over-activation or prolonged activation times can increase the risk of racemization. The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its analogs can help to suppress this side reaction by forming an active ester that is less prone to racemization than other activated intermediates. peptide.com

Base: The presence and strength of the base used in the coupling reaction can promote racemization by facilitating the abstraction of the α-proton from the oxazolinone intermediate. bachem.com Weaker bases are sometimes recommended when there is a high risk of racemization.

Amino Acid Side Chain: Certain amino acids, such as histidine and cysteine, are particularly susceptible to racemization. peptide.compeptide.com While tyrosine is generally less prone, the specific conditions of the reaction remain a critical factor.

| Factor | Influence on Racemization | Suppression Strategy | Reference |

| Coupling Reagent | Strong activating agents can increase the rate of oxazolinone formation. | Use of coupling additives like HOBt or HOAt. | peptide.com |

| Base | Strong bases can increase the rate of α-proton abstraction. | Use of weaker bases (e.g., N-methylmorpholine) or base-free conditions where possible. | bachem.com |

| Temperature | Higher temperatures increase the rate of racemization. | Perform coupling reactions at lower temperatures (e.g., 0 °C). | researchgate.net |

| Solvent | Polar aprotic solvents can influence reaction rates and intermediate stability. | Solvent choice should be optimized for the specific coupling reaction. | bachem.com |

Analytical Approaches for Enantiomeric Purity Determination in Research Samples

Accurately determining the enantiomeric purity of amino acids and peptides is essential for quality control in research and pharmaceutical development. nih.gov Several analytical techniques have been developed for this purpose, primarily based on chromatography.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used methods for separating enantiomers. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. csfarmacie.cz Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), cyclodextrins, proteins, or macrocyclic antibiotics. sigmaaldrich.comcsfarmacie.cz The amino acid derivative can often be analyzed directly without further modification. cat-online.com

Gas Chromatography (GC): GC can also be used for enantiomeric separation, typically on a chiral capillary column. For amino acids, this method requires a derivatization step to convert the non-volatile amino acid into a volatile derivative, for instance, by esterification of the carboxyl group and acylation of the amino group. cat-online.comnih.gov

Indirect HPLC/GC Methods: An alternative approach involves reacting the amino acid mixture with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, achiral HPLC or GC column.

Mass Spectrometry (MS): When coupled with a separation technique like HPLC or GC, mass spectrometry provides highly sensitive and selective detection. HPLC-MS/MS methods can be used to accurately quantify the levels of D-isomers in a peptide after acid hydrolysis. nih.gov

| Technique | Principle | Sample Preparation | Key Features | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). | Often minimal; direct injection may be possible. | Direct separation of enantiomers; wide variety of CSPs available. | sigmaaldrich.comcsfarmacie.cz |

| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | Derivatization to increase volatility is required (e.g., esterification/acylation). | High resolution and sensitivity. | cat-online.comnih.gov |

| Indirect HPLC/GC | Derivatization with a chiral agent to form separable diastereomers. | Chemical derivatization reaction is required. | Uses standard achiral columns; choice of derivatizing agent is crucial. | nih.gov |

| HPLC-MS/MS | Chiral HPLC separation followed by highly sensitive and specific mass spectrometric detection. | Hydrolysis of peptide followed by direct analysis. | High accuracy and sensitivity for quantification, even at low levels. | nih.gov |

Advanced Applications As a Building Block in Chemical Synthesis

Integration into Peptide Synthesis

The incorporation of unnatural amino acids like 3-chlorotyrosine into peptide sequences is a key strategy for enhancing the therapeutic potential of peptide-based drugs. Boc-DL-Tyr(3-Cl)-OH.DCHA serves as a readily available precursor for this purpose, compatible with established peptide synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains on a solid support. bachem.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, a classical approach in SPPS, is well-suited for the integration of this compound. peptide.com

The general workflow for incorporating this amino acid via Boc-SPPS involves the following key steps:

Resin Preparation: The synthesis begins with a suitable resin, such as a Merrifield or PAM resin, to which the C-terminal amino acid is anchored. chempep.com

Deprotection: The Boc group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). This exposes the free amine for the subsequent coupling step. peptide.com

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base like diisopropylethylamine (DIEA). peptide.com

Coupling: The Boc-DL-Tyr(3-Cl)-OH, freed from its DCHA salt, is activated and coupled to the N-terminus of the growing peptide chain.

Capping (Optional): Any unreacted amino groups on the resin can be capped to prevent the formation of deletion sequences.

Cycle Repetition: These deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired sequence.

Cleavage: Once the peptide is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like hydrogen fluoride (HF). chempep.com

| Step | Reagent/Condition | Purpose |

| Deprotection | 50% TFA in DCM | Removal of the N-α-Boc protecting group. |

| Neutralization | 10% DIEA in DCM | Conversion of the TFA salt to the free amine. |

| Coupling | Boc-DL-Tyr(3-Cl)-OH, Coupling Reagent (e.g., DIC/HOBt, HBTU) | Formation of the peptide bond. |

| Cleavage | HF | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |

Solution-Phase Peptide Synthesis Strategies

While SPPS is dominant for many applications, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides and for fragment condensation strategies. bachem.comnih.gov The synthesis of peptides containing this compound in solution follows a stepwise or fragment condensation approach.

In a stepwise synthesis , protected amino acids are coupled one by one in solution. This requires careful purification of the intermediate dipeptide, tripeptide, and so on, after each coupling and deprotection step. libretexts.org

Fragment condensation involves the synthesis of smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide. nih.gov This approach can be more efficient for long sequences. For instance, a protected dipeptide containing 3-chlorotyrosine could be synthesized and then coupled to another peptide fragment.

A typical solution-phase coupling would involve:

Protecting the N-terminus of one amino acid (or peptide fragment) with a Boc group and the C-terminus of the other with a suitable protecting group (e.g., a methyl or benzyl ester). libretexts.org

Activating the carboxyl group of the N-protected amino acid using a coupling reagent.

Reacting the activated species with the free amine of the C-protected amino acid.

Purifying the resulting protected dipeptide.

Selectively deprotecting either the N- or C-terminus to allow for further chain elongation. libretexts.org

Strategic Placement of 3-Chlorotyrosine within Peptide Sequences

The chlorine atom is electron-withdrawing, which can alter the pKa of the phenolic hydroxyl group of the tyrosine side chain. This modification can impact hydrogen bonding interactions with a target receptor. Furthermore, the steric bulk of the chlorine atom can impose conformational constraints on the peptide backbone, potentially favoring a specific secondary structure, such as a β-turn.

Strategically placing 3-chlorotyrosine at or near a receptor binding motif can lead to enhanced potency and selectivity. For example, in enzyme inhibitors, the halogenated tyrosine might interact with a specific subsite of the enzyme's active site, leading to tighter binding. In antimicrobial peptides, the introduction of halogenated residues has been shown to be a viable strategy for tuning their bioactivity.

The impact of 3-chlorotyrosine placement can be summarized as follows:

| Placement | Potential Effect | Rationale |

| Receptor Binding Site | Enhanced affinity and selectivity | Altered electronic and steric interactions with the target. |

| Turn-Inducing Position | Stabilization of secondary structure (e.g., β-turn) | Steric hindrance and altered torsional angles favoring a turn conformation. |

| Metabolically Labile Site | Increased resistance to enzymatic degradation | The chloro-substituent can hinder access by proteases. |

Challenges and Solutions in Coupling Sterically Hindered Amino Acid Derivatives

The presence of the bulky Boc group and the substituted aromatic ring in Boc-DL-Tyr(3-Cl)-OH makes it a sterically hindered amino acid derivative. The coupling of such residues can be challenging, often leading to incomplete reactions and lower yields. cem.com

Several strategies have been developed to overcome these challenges:

Advanced Coupling Reagents: The use of more potent coupling reagents is crucial. While standard carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) can be used, more powerful uronium/aminium or phosphonium salt-based reagents are often more effective. peptide.combachem.com Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) have demonstrated superior performance in coupling sterically hindered amino acids. peptide.combachem.com HATU, in particular, is known for its rapid reaction times and reduced risk of epimerization. peptide.com

Optimized Reaction Conditions: Modifying the reaction conditions can also improve coupling efficiency. This includes increasing the reaction time, elevating the temperature (often employed in microwave-assisted peptide synthesis), and using a higher excess of the activated amino acid and coupling reagents. cem.com

Microwave-Assisted SPPS: Microwave energy can significantly accelerate the coupling of sterically hindered amino acids, driving reactions to completion more quickly and efficiently than at ambient temperature. cem.com

| Coupling Reagent | Class | Key Advantages for Hindered Couplings |

| DIC/HOBt | Carbodiimide | Standard, cost-effective. |

| HBTU/TBTU | Aminium/Uronium Salt | Highly efficient, fast reaction times, byproducts are generally soluble. bachem.com |

| HATU | Aminium/Uronium Salt | Very rapid, less epimerization, highly effective for difficult couplings. peptide.com |

| PyBOP | Phosphonium Salt | Non-toxic byproducts compared to some other phosphonium reagents, effective for hindered couplings. bachem.com |

Synthesis of Peptidomimetics and Constrained Peptide Analogues

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. chemdiv.com Constrained peptide analogues are peptides in which the conformational flexibility is reduced, often leading to increased potency and selectivity. nih.gov this compound is a valuable building block for the synthesis of both peptidomimetics and constrained peptide analogues.

Design Principles for Incorporating Boc-DL-Tyr(3-Cl)-OH into Peptidomimetic Scaffolds

The design of peptidomimetics often involves replacing parts of the peptide backbone with non-peptidic scaffolds while retaining the key side-chain functionalities necessary for biological activity. Boc-DL-Tyr(3-Cl)-OH can be incorporated into various peptidomimetic scaffolds to mimic the tyrosine residue of a native peptide.

One common strategy is the design of β-turn mimetics . chemdiv.com β-turns are crucial secondary structures in many biologically active peptides. The steric bulk of the 3-chlorotyrosine side chain can be exploited to induce a turn conformation when incorporated into a flexible scaffold.

Another approach is the use of macrocyclic peptidomimetics . nih.gov In this case, the 3-chlorotyrosine residue can be part of a cyclic structure, which significantly constrains its conformation. The synthesis of such macrocycles can be achieved through various cyclization strategies, including head-to-tail, side-chain-to-side-chain, or by using external scaffolding molecules. bachem.com

The design principles for incorporating Boc-DL-Tyr(3-Cl)-OH into peptidomimetic scaffolds include:

Pharmacophore Mimicry: The 3-chlorotyrosine side chain should be positioned on the scaffold to mimic the spatial orientation of the native tyrosine residue in the bioactive conformation.

Conformational Constraint: The scaffold should be designed to restrict the conformational freedom of the 3-chlorotyrosine residue, pre-organizing it for optimal interaction with the target receptor.

Enhanced Stability: The non-peptidic nature of the scaffold should impart resistance to proteolytic degradation.

Modulation of Physicochemical Properties: The scaffold can be designed to improve properties such as solubility and membrane permeability.

Cyclization and Backbone Modification Studies

The incorporation of non-canonical amino acids like 3-chloro-tyrosine into peptide chains is a key strategy for studying and modulating peptide structure and function. The presence of the chlorine atom on the tyrosine ring can significantly influence the conformational preferences of the peptide backbone.

Cyclization: Peptide macrocyclization is a widely used technique to enhance the stability, receptor affinity, and bioavailability of peptides. springernature.comnih.gov The conformational constraints imposed by cyclic structures are critical for biological activity. The inclusion of Boc-DL-Tyr(3-Cl)-OH can influence the efficiency and outcome of cyclization reactions. The electronic properties and steric bulk of the chlorine atom can alter the bond angles and dihedral angles of the peptide backbone, potentially pre-organizing the linear peptide into a conformation that is more favorable for ring closure. uni-kiel.de Research in this area investigates how the position of this halogenated residue affects cyclization yields and the conformational landscape of the resulting cyclic peptides.

Backbone Modification: Halogenation of tyrosine residues is a known post-translational modification that can occur under conditions of oxidative stress and has been shown to perturb protein structure and dynamics. nih.govresearchgate.net By synthetically incorporating Boc-DL-Tyr(3-Cl)-OH into peptides, researchers can mimic these modifications to study their structural and functional consequences. The chlorine atom can introduce new non-covalent interactions, such as halogen bonds, which can stabilize specific secondary structures like β-hairpins. acs.org These studies are crucial for understanding disease pathologies linked to oxidative damage and for designing peptides with enhanced structural stability.

Role in the Synthesis of Complex Organic Molecules

As a protected and functionalized amino acid, this compound is a valuable chiral starting material for the synthesis of more complex organic molecules beyond peptides.

Construction of Chiral Scaffolds and Intermediates

Chiral building blocks are fundamental to the synthesis of single-enantiomer pharmaceuticals and other biologically active compounds. nih.govresearchgate.net this compound provides a scaffold with multiple, orthogonally protected functional groups: a Boc-protected amine, a carboxylic acid (as its dicyclohexylammonium (B1228976) salt), and a chlorinated phenol. This allows for selective chemical transformations at each site.

The inherent chirality of the α-carbon is preserved throughout synthetic sequences, making it an excellent precursor for intermediates in multi-step syntheses. portico.org It can be used to construct complex heterocyclic systems or as a key fragment in the total synthesis of intricate molecular targets where stereochemistry is critical for function.

Utilization in Natural Product Synthesis Research

Several natural products are known to contain a 3-chloro-tyrosine moiety, which is often crucial for their biological activity. The presence of this residue is a result of biosynthesis in organisms, but its inclusion in laboratory synthesis requires a suitable building block. This compound serves as a direct precursor for incorporating this specific halogenated amino acid into synthetic targets. Its use simplifies the synthetic route by avoiding the often challenging and low-yielding step of selectively chlorinating a tyrosine residue within a complex molecule.

| Natural Product Class | Significance of 3-Chloro-Tyrosine |

| Vancomycin Glycopeptides | The chlorine atoms are essential for the antibiotic activity, contributing to the conformational rigidity and binding affinity to bacterial cell wall precursors. |

| Cryptophycins | Halogenated derivatives of these potent antitumor agents have been synthesized to explore structure-activity relationships. |

| Marine Alkaloids | Many complex alkaloids isolated from marine organisms feature halogenated aromatic systems, where the halogen plays a key role in their cytotoxic or other biological effects. |

Contributions to Click Chemistry and Bioorthogonal Ligation in Research

Click chemistry describes a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for biological applications. organic-chemistry.orginterchim.frwikipedia.orgtcichemicals.com The phenolic hydroxyl group of the tyrosine side chain in this compound provides a convenient handle for introducing functionalities required for click chemistry.

Derivatization for Azide or Alkyne Functionalization

To participate in the most common click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a molecule must contain either an azide or a terminal alkyne group. nih.gov The hydroxyl group of Boc-DL-Tyr(3-Cl)-OH can be readily derivatized to install these functional handles.

Alkyne Functionalization: Reaction of the phenol with propargyl bromide in the presence of a mild base yields the corresponding propargyl ether, introducing a terminal alkyne.

Azide Functionalization: The phenol can be converted into an azide-containing moiety through a two-step process, for example, by alkylation with a short polyethylene glycol (PEG) chain terminated with a tosylate or halide, followed by nucleophilic substitution with sodium azide.

These derivatization strategies convert the passive building block into an active component for modular synthesis via click chemistry.

Table 1: Plausible Synthetic Route for Functionalization

| Step | Reagent | Functional Group Introduced |

|---|---|---|

| 1 | Propargyl Bromide, K₂CO₃ | Terminal Alkyne (-O-CH₂-C≡CH) |

| 2a | Ethylene Carbonate, then TsCl | Tosylated PEG linker (-O-(CH₂)₂-OTs) |

Applications in Bioconjugation and Probe Development for Research

Once functionalized with an azide or alkyne, derivatives of Boc-DL-Tyr(3-Cl)-OH find significant application in bioconjugation and the development of molecular probes. rsc.org

Bioconjugation: These functionalized amino acids can be incorporated into peptides or other biomolecules. The azide or alkyne handle then provides a specific site for conjugation with other molecules, such as fluorescent dyes, imaging agents, or drug payloads, that bear the complementary click chemistry partner. This bioorthogonal approach allows for the specific labeling of biomolecules in complex biological environments without interfering with native biochemical processes.

Probe Development: The ability to attach reporter groups like fluorophores makes these derivatives valuable for creating chemical probes. rsc.org For instance, a peptide containing an alkyne-functionalized 3-chloro-tyrosine can be synthesized and introduced into a biological system. Subsequent reaction with an azide-containing fluorescent dye via click chemistry allows for the visualization and tracking of the peptide's localization and interactions within cells. The presence of the chlorine atom can also be exploited to fine-tune the probe's properties, such as its binding affinity or metabolic stability.

Role in Biochemical and Biophysical Research Probes

Design and Synthesis of Enzyme Substrates and Inhibitors as Research Tools

The incorporation of 3-chloro-DL-tyrosine, derived from Boc-DL-Tyr(3-Cl)-OH.DCHA, into peptide sequences is a strategic approach for designing specific enzyme substrates and inhibitors. The chlorine atom introduces steric and electronic perturbations that can significantly influence the recognition and processing of the peptide by an enzyme.

Enzyme Substrates: Peptides containing 3-chlorotyrosine can be synthesized to act as specific substrates for various proteases. The altered electronic nature of the chlorinated aromatic ring can affect the rate of enzymatic cleavage, providing a tool to study enzyme kinetics and substrate specificity. For instance, the replacement of a native tyrosine with 3-chlorotyrosine in a known substrate sequence can help elucidate the role of the tyrosine residue in enzyme recognition and catalysis.

Enzyme Inhibitors: More prominently, peptides incorporating 3-chlorotyrosine are designed as potent and selective enzyme inhibitors. The chloro-substituted tyrosine can mimic the natural substrate, allowing the peptide to bind to the enzyme's active site. However, the modification can prevent or slow down the catalytic process, effectively inhibiting the enzyme. This approach is particularly valuable in designing inhibitors for tyrosine-specific kinases and phosphatases, where the chloro group can influence binding affinity and specificity. The design of such inhibitors often involves creating peptide libraries with 3-chlorotyrosine at various positions to identify the most effective inhibitory sequence.

| Enzyme Target Class | Design Strategy with 3-Chlorotyrosine | Intended Outcome |

| Proteases | Incorporation into a known substrate sequence near the cleavage site. | Modified substrate to probe enzyme specificity and kinetics. |

| Tyrosine Kinases | Design of peptide mimics of substrate phosphorylation sites. | Competitive inhibitor to study kinase function and signaling pathways. |

| Tyrosine Phosphatases | Synthesis of phosphopeptide analogues with 3-chlorotyrosine. | Potent and selective inhibitor to investigate phosphatase regulation. |

Probing Protein-Ligand Interactions through Structural Modification

The substitution of natural amino acids with structurally similar but functionally altered analogues like 3-chlorotyrosine is a powerful technique to probe the intricacies of protein-ligand interactions. ijper.orgnih.gov this compound provides the necessary protected form of 3-chlorotyrosine for its site-specific incorporation into peptides, enabling detailed structure-activity relationship (SAR) studies. researchgate.net

These studies are instrumental in creating detailed maps of binding pockets and understanding the molecular basis of recognition, which is essential for the rational design of more potent and selective ligands. mdpi.com

Development of Reporter Molecules and Fluorescent Probes for Biological Systems

While 3-chlorotyrosine itself is not inherently fluorescent, its unique chemical properties make it a valuable component in the development of sophisticated reporter molecules and fluorescent probes. mit.edu It can serve as a versatile scaffold for the attachment of fluorophores or as a modulator of the fluorescent properties of nearby reporter groups.

One key application is in the creation of Förster Resonance Energy Transfer (FRET) probes. nih.gov FRET is a mechanism describing energy transfer between two light-sensitive molecules. In a typical FRET-based biosensor, a donor fluorophore and an acceptor molecule (quencher) are incorporated into a peptide. When the peptide is intact, the close proximity of the quencher dampens the fluorescence of the donor. Upon enzymatic cleavage of the peptide, the donor and quencher are separated, resulting in an increase in fluorescence. The incorporation of 3-chlorotyrosine can influence the conformation of the peptide, thereby affecting the initial FRET efficiency and the kinetics of cleavage, allowing for the fine-tuning of the probe's sensitivity.

Furthermore, the chlorine atom on the tyrosine ring can be used as a chemical handle for the site-specific attachment of environmentally sensitive dyes. These dyes exhibit changes in their fluorescent properties in response to changes in their local environment, such as polarity or pH. By attaching such a dye to the 3-chlorotyrosine residue within a peptide, researchers can create probes that report on specific binding events or conformational changes in real-time.

| Probe Type | Role of 3-Chlorotyrosine | Principle of Detection |

| FRET-based Protease Substrate | Influences peptide conformation and cleavage kinetics. | Increase in fluorescence upon enzymatic cleavage. |

| Environmentally Sensitive Probe | Site for covalent attachment of a solvatochromic dye. | Change in fluorescence intensity or wavelength upon binding to a target. |

| Quenched Fluorescent Probe | Part of the recognition sequence for a specific enzyme. | Unquenching of a fluorophore upon enzymatic activity. |

Incorporation into Non-Ribosomal Peptides and Their Analogues for Biosynthetic Studies

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). wikipedia.org These enzymes can incorporate a wide variety of non-proteinogenic amino acids, including halogenated ones, into peptide chains. The study of how NRPSs recognize and incorporate modified amino acids is a significant area of research in chemical biology and biotechnology.

This compound, as a protected form of 3-chlorotyrosine, can be used in in vitro studies to investigate the substrate specificity of NRPS adenylation (A) domains. These domains are responsible for selecting and activating the amino acid monomers for incorporation into the growing peptide chain. By feeding 3-chlorotyrosine to purified A-domains or entire NRPS modules, researchers can determine whether the enzyme can recognize and process this unnatural amino acid.

Furthermore, biosynthetic engineering of NRPS pathways aims to create novel NRPs with altered biological activities. nih.govechemi.com This can be achieved by genetically modifying the A-domains to accept new substrates. Studies with 3-chlorotyrosine can provide valuable data on the plasticity of these enzymes and guide the engineering efforts to produce novel halogenated peptides with potentially enhanced therapeutic properties.

Applications in Receptor Binding Studies as Research Tools

Peptides containing 3-chlorotyrosine are valuable tools in receptor binding studies, helping to elucidate the molecular details of ligand-receptor interactions and to develop novel receptor-targeted compounds. The incorporation of this modified amino acid into a peptide ligand can significantly impact its binding affinity and selectivity for a specific receptor.

In SAR studies, the systematic replacement of tyrosine with 3-chlorotyrosine in a known receptor ligand allows researchers to probe the importance of the aromatic ring and the hydroxyl group of tyrosine in receptor binding. The data obtained from these studies, such as changes in the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), provide critical information for the development of pharmacophore models.

Moreover, the chlorine atom can be utilized for radiolabeling. For instance, peptides containing 3-chlorotyrosine can be precursors for the synthesis of radioiodinated ligands, where the stable chlorine atom is replaced with a radioactive iodine isotope. These radiolabeled peptides are then used in receptor binding assays and in vivo imaging studies, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), to visualize the distribution and density of specific receptors in tissues.

| Application in Receptor Studies | Role of 3-Chlorotyrosine | Information Gained |

| Structure-Activity Relationship (SAR) | Structural modification of a peptide ligand. | Identification of key interactions for receptor binding and selectivity. |

| Pharmacophore Modeling | Provides data on steric and electronic requirements for binding. | Development of computational models for designing new ligands. |

| Radioligand Development | Precursor for radioiodination. | Enables quantitative receptor binding assays and in vivo imaging. |

Theoretical and Computational Investigations

Molecular Modeling of Conformation and Dynamics

Molecular modeling, particularly through molecular dynamics (MD) simulations, provides insights into the three-dimensional structure and flexibility of Boc-DL-Tyr(3-Cl)-OH.DCHA. While specific MD studies on this exact compound are not available in the public literature, the methodology is well-established for amino acid derivatives.

An MD simulation would model the compound in a solvated environment, typically water, to mimic physiological conditions. The simulation would track the movements of each atom over time based on a force field, which is a set of parameters describing the potential energy of the system. This would reveal the preferred conformations of the molecule, including the torsional angles of the side chain and the orientation of the bulky Boc (tert-butyloxycarbonyl) and DCHA (dicyclohexylammonium) groups. The dynamics of the DCHA salt bridge and its stability could also be assessed.

Key insights from such a study would include:

Conformational Preferences: Identifying the most stable, low-energy shapes of the molecule.

Flexibility: Quantifying the movement in different parts of the molecule, such as the rotation around single bonds.

Solvent Effects: Understanding how the molecule interacts with its surrounding water molecules.

Interactive Table: Computational Methods for Conformational Analysis

| Method | Information Yielded | Application to this compound |

|---|---|---|

| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, dynamic behavior. | Simulating the molecule in a water box to observe its movement and preferred shapes over time. |

| Monte Carlo (MC) | Exploration of conformational space, thermodynamic properties. | Randomly sampling different conformations to find low-energy states. |

Quantum Chemical Calculations of Reactivity and Electronic Structure

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide a detailed picture of the electronic structure and chemical reactivity of this compound. Studies on similar molecules, like tyrosine and its chlorinated forms, have demonstrated the power of these methods. rsc.orgrsc.org

For this compound, DFT calculations could be used to determine:

Electron Distribution: Mapping the electron density to identify electron-rich and electron-poor regions of the molecule. The chlorine atom, being electronegative, would withdraw electron density from the aromatic ring, influencing its reactivity.

Frontier Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is an indicator of the molecule's chemical reactivity.

Reactivity Indices: Computational studies on tyrosine have shown that the aromatic ring is susceptible to electrophilic substitution, and chlorination can direct further reactions. rsc.orgnih.gov For this compound, quantum calculations could predict the most likely sites for further chemical modification.

Prediction of Interaction Profiles with Target Biomolecules

A primary use of modified amino acids like this compound is in the study of interactions with proteins and other biomolecules. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein receptor.

While no specific docking studies for this compound are published, the general procedure would involve:

Obtaining the 3D structure of a target protein.

Generating a 3D model of this compound.

Using a docking program to place the ligand into the binding site of the protein in many different orientations and conformations.

Scoring the different poses to predict the most likely binding mode and estimate the binding affinity.

The structure of this compound suggests it could participate in several types of interactions:

Hydrogen Bonding: The carboxylic acid and the N-H of the Boc group can act as hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aromatic ring and the bulky Boc and DCHA groups can interact with nonpolar pockets in a protein.

Halogen Bonding: The chlorine atom can participate in halogen bonds, a type of non-covalent interaction that is increasingly recognized as important in drug design. acs.org

Design of Novel Derivatives with Enhanced Research Utility

The chemical structure of this compound serves as a scaffold that can be modified to create new molecules with tailored properties. Computational methods can guide the design of these new derivatives. For instance, if the goal is to create a derivative that binds more tightly to a specific protein, computational analysis of the binding pocket could suggest modifications to the parent molecule that would improve the interaction.

Examples of how this compound could be modified include:

Altering the Aromatic Ring: Adding or moving substituents on the tyrosine ring to change its electronic properties or steric profile.

Modifying the Protecting Groups: Replacing the Boc group with other protecting groups to alter solubility or reactivity in peptide synthesis.

Introducing Reactive Moieties: Adding functional groups that can form covalent bonds with a target protein, turning the derivative into a useful biochemical probe.

The design of novel tyrosine derivatives is an active area of research for developing new therapeutic agents and research tools. nih.govnih.gov

Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity Assessment in Research Samples

Chromatographic methods are fundamental for determining the purity of "Boc-DL-Tyr(3-Cl)-OH.DCHA" by separating it from any starting materials, by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like Boc-protected amino acids. Reversed-phase HPLC is particularly well-suited for this purpose, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. nih.govpepdd.com The presence of the hydrophobic Boc group and the aromatic ring in "this compound" allows for strong retention on a C18 stationary phase. nih.gov

The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. A typical HPLC method for the analysis of "this compound" would involve a gradient elution to ensure the effective separation of all components. The use of a volatile buffer system, such as one containing trifluoroacetic acid (TFA), is common as it is compatible with mass spectrometry detection. sigmaaldrich.com

Table 1: Representative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, amino acid derivatives like "this compound" are non-volatile due to their polar nature and high molecular weight. thermofisher.comsigmaaldrich.com Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. thermofisher.comsigmaaldrich.commtoz-biolabs.com

A common derivatization method is silylation, which involves replacing the active hydrogens on the carboxyl and hydroxyl groups with a trimethylsilyl (TMS) group. thermofisher.comd-nb.info Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. thermofisher.commtoz-biolabs.com Once derivatized, the compound can be analyzed by GC, typically with a mass spectrometer (MS) as the detector for definitive identification.

Table 2: Illustrative GC-MS Parameters for the Analysis of Derivatized Boc-DL-Tyr(3-Cl)-OH

| Parameter | Value/Condition |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | 5% Phenyl Methylpolysiloxane (e.g., TR-5), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-650 amu |

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of "this compound".

In the ¹H NMR spectrum, characteristic signals for the tert-butyl protons of the Boc group would appear as a singlet around 1.4 ppm. rsc.org The protons on the aromatic ring would exhibit a specific splitting pattern, and the protons of the dicyclohexylamine (B1670486) (DCHA) salt would be visible in the aliphatic region. The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the tert-butyl group, and the carbons of the chlorinated aromatic ring and the DCHA moiety. mdpi.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Boc (C(CH₃)₃) | ~1.4 | Singlet |

| **DCHA (CH, CH₂) ** | 1.0 - 2.1 | Multiplets |

| β-CH₂ | ~3.0 - 3.2 | Multiplet |

| α-CH | ~4.4 | Multiplet |

| Aromatic CH | 6.8 - 7.2 | Multiplets |

| NH (Amide) | ~5.1 | Doublet |

| NH₂⁺ (DCHA) | Broad signal | Singlet |

| OH (Phenolic) | Variable | Singlet |

| OH (Carboxylic) | Variable | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| Boc (C(CH₃)₃) | ~28 |

| **DCHA (CH, CH₂) ** | 24 - 53 |

| β-CH₂ | ~37 |

| α-CH | ~55 |

| Boc (C(CH₃)₃) | ~80 |

| Aromatic C | 115 - 135 |

| Aromatic C-Cl | ~130 |

| Aromatic C-OH | ~155 |

| Boc (C=O) | ~155 |

| Carboxylic Acid (C=O) | ~175 |

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing protected amino acids. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.

Tandem MS (MS/MS) involves the fragmentation of a selected ion to provide structural information. govst.edu For "this compound", characteristic fragmentation would involve the loss of the Boc group or parts of it, such as the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (101 Da). nih.govnih.govdoaj.org Other fragmentations can provide information about the amino acid side chain.

Table 5: Expected Mass Spectrometry Data for Boc-DL-Tyr(3-Cl)-OH

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule (Boc-DL-Tyr(3-Cl)-OH) | 316.08 |

| [M-C₄H₈+H]⁺ | Loss of isobutylene | 260.05 |

| [M-Boc+H]⁺ | Loss of the Boc group | 216.04 |

| [M+Na]⁺ | Sodium adduct | 338.06 |

| [M-H]⁻ | Deprotonated molecule | 314.06 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of "this compound" would show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds.

Table 6: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretch | 2500-3300 (broad) |

| N-H (Amide) | Stretch | ~3300 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2980 |

| C=O (Carboxylic Acid) | Stretch | ~1710 |

| C=O (Boc) | Stretch | ~1690 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-O | Stretch | 1000-1300 |

| C-Cl | Stretch | 600-800 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aromatic ring of the tyrosine derivative is the primary chromophore in "this compound". The presence of the chlorine atom on the aromatic ring is expected to cause a slight red shift (shift to longer wavelength) in the absorption maximum compared to the parent tyrosine molecule.

Table 7: Expected UV-Vis Absorption Data for this compound in Methanol

| Chromophore | λmax (nm) |

| Chlorinated Phenyl Ring | ~280 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, which is a salt formed between the N-Boc-protected 3-chloro-DL-tyrosine and dicyclohexylamine (DCHA), single-crystal X-ray diffraction would provide unambiguous information about its molecular conformation, stereochemistry, and the packing of molecules in the crystal lattice.

The formation of a dicyclohexylammonium (B1228976) salt is a common strategy to induce crystallization of N-protected amino acids that are otherwise difficult to crystallize. The resulting salt's crystal structure would reveal key details about the ionic interactions between the carboxylate of the amino acid and the ammonium (B1175870) group of the DCHA, as well as any hydrogen bonding networks and other intermolecular forces that stabilize the crystal structure.

While specific crystallographic data for this compound is not publicly available, a hypothetical but representative data set for a similar N-Boc protected amino acid dicyclohexylammonium salt is presented in Table 1 to illustrate the type of information obtained from such an analysis.

Table 1: Representative X-ray Crystallography Data for a Boc-Amino Acid DCHA Salt

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1930.5 |

This table presents hypothetical data for illustrative purposes.

The data in such a table would provide the fundamental unit cell dimensions and symmetry of the crystal, which are crucial for understanding the solid-state properties of the compound.

Advanced Chiral Separation Techniques for Enantiomeric Analysis

As Boc-DL-Tyr(3-Cl)-OH is a racemic mixture, the separation and quantification of its enantiomers (Boc-D-Tyr(3-Cl)-OH and Boc-L-Tyr(3-Cl)-OH) are critical for its use in stereospecific applications. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for achieving such enantiomeric resolutions.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the separation of enantiomers. thermofisher.com The technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For N-protected amino acids like Boc-DL-Tyr(3-Cl)-OH, several types of CSPs have proven effective. sigmaaldrich.comsigmaaldrich.com

Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin or vancomycin, are particularly versatile for the separation of N-blocked amino acids. nih.gov These stationary phases offer multiple chiral recognition sites, allowing for effective separation under various mobile phase conditions, including reversed-phase, normal-phase, and polar organic modes. sigmaaldrich.com Polysaccharide-based CSPs, derived from cellulose or amylose, are also highly effective for the enantioseparation of a wide range of chiral compounds, including N-protected amino acids. nih.gov

The choice of mobile phase is crucial for optimizing the separation. A typical mobile phase for the separation of Boc-protected amino acids on a polysaccharide-based CSP might consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an acidic or basic additive can further improve peak shape and resolution.

Table 2: Illustrative Chiral HPLC Method for Separation of Boc-DL-Amino Acid Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table presents a typical, illustrative HPLC method.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Organic modifiers, such as methanol or ethanol, are typically added to the CO2 to modulate the solvating power of the mobile phase and enhance the separation. ua.pt

The same types of chiral stationary phases used in HPLC, particularly polysaccharide-based CSPs, are highly effective in SFC for the resolution of N-Boc-amino acids. The high diffusivity and low viscosity of supercritical fluids can lead to higher efficiency and faster separations compared to HPLC. ua.pt

Table 3: Illustrative Chiral SFC Method for Separation of Boc-DL-Amino Acid Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) |

| Mobile Phase | CO₂/Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 254 nm |

| Temperature | 35 °C |

This table presents a typical, illustrative SFC method.

The development of robust analytical methods using these advanced techniques is essential for the quality control and stereochemical characterization of this compound, ensuring its suitability for its intended scientific applications.

Future Research Trajectories and Innovations

Expansion of Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for generating large, diverse libraries of compounds for high-throughput screening in drug discovery. nih.gov Modified amino acids like Boc-DL-Tyr(3-Cl)-OH.DCHA are invaluable building blocks in this process, allowing for the systematic introduction of unique structural and electronic features into peptide or peptidomimetic libraries.

The incorporation of 3-chlorotyrosine offers several advantages:

Structural Diversity : The chlorine atom at the 3-position of the tyrosine ring introduces a specific steric and electronic modification. This alteration can profoundly influence the conformation of a peptide and its binding affinity to biological targets.

Probing Molecular Interactions : The chloro- substituent can act as a probe for halogen bonding or other specific interactions within a protein's binding pocket, providing valuable structure-activity relationship (SAR) data.

Metabolic Stability : Halogenation can sometimes increase the metabolic stability of a peptide by blocking sites susceptible to enzymatic degradation, a desirable trait for therapeutic candidates.

Future research will focus on leveraging these features by incorporating this compound into various library formats, including one-bead-one-compound (OBOC) libraries and DNA-encoded libraries, to accelerate the discovery of new therapeutic leads and chemical probes. nih.gov

Integration with Automated Synthesis Platforms

The advancement of automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic use. researchgate.net The physical and chemical properties of the building blocks used are critical for the efficiency and reliability of these automated processes. This compound is well-suited for such platforms, and future innovations will further optimize its use.

The dicyclohexylamine (B1670486) (DCHA) salt form of the compound improves its stability and handling characteristics, making it easier to weigh accurately and integrate into automated synthesis protocols. nbinno.com The Boc protecting group is central to one of the two major SPPS strategies, with well-established protocols for its removal using acids like trifluoroacetic acid (TFA). peptide.comresearchgate.net

Future research will aim to:

Develop optimized deprotection and coupling protocols specifically for incorporating 3-chlorotyrosine to maximize yield and minimize side reactions.

Enhance the compatibility of derivatives like this compound with novel resins and linker technologies that improve peptide purity and cleavage efficiency.

Integrate real-time monitoring techniques into automated synthesizers to better control the incorporation of modified residues, ensuring the fidelity of the final peptide product.

Exploration of New Biologically Relevant Scaffolds and Probes

The 3-chlorotyrosine residue is not merely a synthetic curiosity; it is a naturally occurring biomarker associated with inflammation and oxidative stress. nih.gov It is formed in vivo by the enzyme myeloperoxidase, which is released by neutrophils at sites of inflammation. nih.gov Elevated levels of 3-chlorotyrosine have been detected in pathologies such as atherosclerosis, making it a relevant target for developing diagnostic probes and therapeutic agents. hmdb.ca

Drawing inspiration from nature, where halogenated tyrosine derivatives from marine organisms exhibit potent biological activities like antitumor and antimicrobial effects, researchers are exploring 3-chlorotyrosine as a core component of new molecular scaffolds. mdpi.com The goal is to create sp3-rich, complex molecules that can effectively probe novel regions of biologically relevant chemical space. nih.govwhiterose.ac.uk

Future research trajectories include:

Design of Enzyme Inhibitors : Using 3-chlorotyrosine as a starting point to design inhibitors of enzymes involved in inflammatory pathways.

Development of Molecular Probes : Synthesizing peptides or small molecules containing 3-chlorotyrosine that can be used to detect or image myeloperoxidase activity in vivo.

Creation of Novel Bioactive Scaffolds : Incorporating the 3-chlorotyrosine motif into diverse molecular frameworks to screen for new biological activities, moving beyond traditional peptide structures. nih.gov

| Research Area | Objective | Relevance of 3-Chlorotyrosine |

| Enzyme Inhibition | Develop novel therapeutics for inflammatory diseases. | The unique electronic properties of the chlorinated ring can be exploited to achieve high-affinity binding to target enzymes. |

| Molecular Probes | Create tools for disease diagnosis and monitoring. | As a direct product of myeloperoxidase, it serves as a highly specific structural motif for probes targeting this enzyme. nih.gov |

| Novel Scaffolds | Discover new classes of bioactive molecules. nih.gov | Provides a biologically validated starting point, analogous to how natural products inspire drug discovery. mdpi.comnih.gov |

Advances in Sustainable Synthesis Methods for this Compound and its Derivatives

The chemical industry, including peptide manufacturing, is under increasing pressure to adopt more sustainable and environmentally friendly practices. researchgate.net Traditional peptide synthesis generates significant amounts of hazardous chemical waste and has poor atom economy due to the heavy reliance on protecting groups and coupling reagents. nih.gov

Future research on this compound and its applications will be heavily influenced by the principles of green chemistry. Key areas for advancement include:

Greener Solvents : Replacing traditional solvents like dimethylformamide (DMF) with more benign alternatives.

Improved Atom Economy : Developing synthetic routes, such as the transient protection strategies mentioned earlier, that minimize the number of steps and reduce waste. nih.gov

Catalytic Methods : Exploring enzymatic or other catalytic methods for both the synthesis of the protected amino acid itself and for peptide bond formation, which can operate under milder conditions and reduce the need for stoichiometric reagents.

Waste Reduction : Implementing strategies for solvent recycling and developing alternatives to energy-intensive purification methods like lyophilization, such as precipitation or crystallization. researchgate.net

Recent research has demonstrated the feasibility of synthesizing basic amino acids from simple gases like N₂ and CO₂, showcasing a long-term vision for truly sustainable amino acid production. rsc.org Applying similar innovative and green principles to the synthesis and use of complex derivatives like this compound is a critical goal for the future.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.